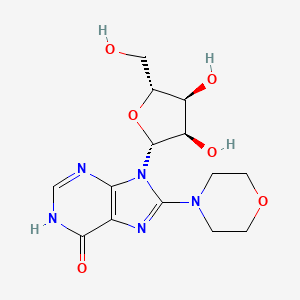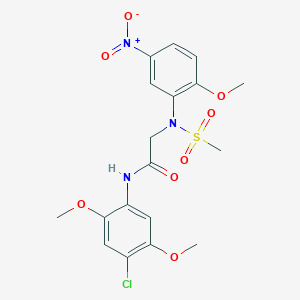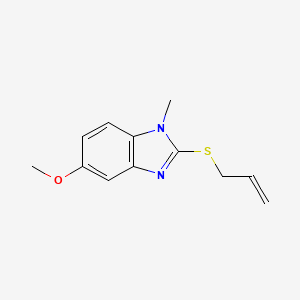
3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide is a complex organic compound that features a combination of several functional groups, including an azepane ring, a benzodioxin moiety, and a methoxybenzenesulfonamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzodioxin moiety: This step might involve the reaction of catechol derivatives with appropriate reagents to form the dioxin ring.
Coupling reactions: The final step could involve coupling the azepane and benzodioxin intermediates with a methoxybenzenesulfonamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the azepane ring.
Reduction: Reduction reactions could target the sulfonamide group or the benzodioxin moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
DNA interaction: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(piperidin-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
- 3-(morpholin-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide
Uniqueness
The uniqueness of 3-(azepan-1-ylcarbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C22H26N2O6S |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
3-(azepane-1-carbonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H26N2O6S/c1-28-19-9-7-17(15-18(19)22(25)24-10-4-2-3-5-11-24)31(26,27)23-16-6-8-20-21(14-16)30-13-12-29-20/h6-9,14-15,23H,2-5,10-13H2,1H3 |
Clave InChI |
UHPGMWXFKBPWCX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)N4CCCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-aminoethanol;N-[4-(dimethylaminodiazenyl)phenyl]sulfonylbenzamide](/img/structure/B12483737.png)
![2,4-Bis[(2-chlorobenzyl)sulfanyl]-6-methylpyrimidine](/img/structure/B12483738.png)
![1-[4-(benzyloxy)-3-chlorophenyl]-N-(4-methylbenzyl)methanamine](/img/structure/B12483745.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12483758.png)
![4-(3,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483768.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12483769.png)
![N-{[4-(4-butanoylpiperazin-1-yl)phenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B12483771.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12483775.png)


![4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483791.png)
![2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one](/img/structure/B12483802.png)
![Propyl 5-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483821.png)
